![molecular formula C19H12O2 B084637 2-Phenylbenzo[f]chromen-3-one CAS No. 13759-56-3](/img/structure/B84637.png)
2-Phenylbenzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzo[f]chromen-3-one, also known as this compound, is a useful research compound. Its molecular formula is C19H12O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-Phenylbenzo[f]chromen-3-one (C19H12O2) is characterized by its chromone backbone, which is a common structural motif in many bioactive compounds. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological activity.
Anti-Inflammatory Applications
Recent studies have shown that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, a series of novel derivatives were synthesized and evaluated for their effects on the TLR4/MAPK signaling pathway. One compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, both in vitro and in vivo, suggesting its potential as a therapeutic agent against inflammatory diseases .
Table 1: Summary of Anti-Inflammatory Activity
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
Compound 8 | 29 | Inhibition of TLR4/MAPK pathway |
Compound 9 | 25 | Downregulation of pro-inflammatory cytokines |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on different cancer cell lines. A notable study evaluated its derivatives against breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). Some derivatives showed remarkable inhibitory effects compared to standard anticancer drugs like vinblastine and doxorubicin, highlighting their potential as chemotherapeutic agents .
Table 2: Anticancer Activity Overview
Compound | Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|---|
Compound A | MCF-7 | 0.5 | Doxorubicin |
Compound B | HCT-116 | 0.3 | Vinblastine |
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications for conditions where these enzymes play a critical role. The compound's mechanism involves interaction with the enzyme active site, leading to reduced enzymatic activity.
Table 3: Enzyme Inhibition Data
Enzyme Targeted | Inhibition Type | Reference |
---|---|---|
Cyclooxygenase-2 (COX-2) | Competitive Inhibition | |
Lipoxygenase (LOX) | Non-competitive Inhibition |
Case Studies
- Anti-inflammatory Study : A study involving a derivative of this compound demonstrated its effectiveness in reducing inflammation in a mouse model induced by lipopolysaccharide (LPS). The compound significantly decreased serum levels of inflammatory markers, indicating its therapeutic potential against chronic inflammation .
- Cytotoxicity Assessment : A series of synthesized compounds based on the structure of this compound were tested against various cancer cell lines. The results indicated that specific modifications to the phenyl group could enhance cytotoxicity, providing insights into structure-activity relationships .
Propiedades
Número CAS |
13759-56-3 |
---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-phenylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H12O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-12H |
Clave InChI |
PQXCUIMAWFHKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Key on ui other cas no. |
13759-56-3 |
Pictogramas |
Irritant |
Sinónimos |
3-phenyl-5,6-benzocoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.